CB2/CB1 Selectivity Advantage Over JWH-133, HU-308, and AM1241
GW405833 (L768242) demonstrates approximately 1200-fold selectivity for human recombinant CB2 over CB1 receptors (Ki: 3.92 nM vs. 4772 nM) [1]. This selectivity ratio substantially exceeds that of the widely used CB2 agonist JWH-133, which exhibits approximately 200-fold selectivity (Ki: 3.4 nM for CB2) , and also surpasses HU-308, which shows >440-fold selectivity (Ki: 22.7 nM for CB2; Ki >10 μM for CB1) [2]. AM1241, another commonly employed CB2 agonist, demonstrates only 82-fold to 340-fold selectivity depending on the assay system and species [3]. The ~6-fold higher CB2/CB1 selectivity ratio of GW405833 compared to JWH-133 translates into a substantially reduced probability of CB1 engagement at concentrations required for full CB2 receptor occupancy.
| Evidence Dimension | CB2/CB1 selectivity fold-ratio (based on Ki values for human recombinant receptors) |
|---|---|
| Target Compound Data | GW405833: ~1200-fold selectivity (Ki_CB2 = 3.92 nM; Ki_CB1 = 4772 nM) |
| Comparator Or Baseline | JWH-133: ~200-fold selectivity (Ki_CB2 = 3.4 nM; Ki_CB1 ≈ 680 nM); HU-308: >440-fold selectivity (Ki_CB2 = 22.7 nM; Ki_CB1 >10,000 nM); AM1241: 82–340-fold selectivity (Ki_CB2 = 3.4–7.1 nM; Ki_CB1 = 280–658 nM) |
| Quantified Difference | GW405833 selectivity is ~6× higher than JWH-133, ~2.7× higher than HU-308, and ~3.5× to ~14.6× higher than AM1241 estimates |
| Conditions | Human recombinant CB2 and CB1 receptor binding assays; Ki values determined by radioligand displacement (Valenzano et al., 2005; Tocris; Huffman et al., 1999) |
Why This Matters
For experiments in tissues co-expressing CB1 and CB2 receptors, the superior selectivity of GW405833 minimizes confounding CB1-mediated effects at CB2-saturating concentrations, enabling cleaner pharmacological dissection of CB2-specific signaling.
- [1] Valenzano KJ, Tafesse L, Lee G, et al. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833. Neuropharmacology. 2005;48(5):658-672. View Source
- [2] Hanus L, Breuer A, Tchilibon S, et al. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor. Proc Natl Acad Sci U S A. 1999;96(25):14228-14233. doi:10.1073/pnas.96.25.14228. View Source
- [3] Yao BB, Mukherjee S, Fan Y, et al. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? Br J Pharmacol. 2006;149(2):145-154. doi:10.1038/sj.bjp.0706838. View Source
